molecular formula C8H11N3S B12069906 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate CAS No. 83467-30-5

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate

Cat. No.: B12069906
CAS No.: 83467-30-5
M. Wt: 181.26 g/mol
InChI Key: SRQPYDHJCVMVPC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions, an ethyl chain at the 4-position, and a terminal thiocyanate (-SCN) group. The pyrazole ring contributes to its aromatic stability, while the thiocyanate moiety introduces reactivity typical of pseudohalides, such as nucleophilic substitution or coordination to metal ions.

Structurally, the compound’s conformation and electronic properties are influenced by steric effects from the methyl groups and the flexibility of the ethyl spacer. Its synthesis likely involves alkylation of 3,5-dimethylpyrazole followed by thiocyanate introduction via nucleophilic displacement or coupling reactions.

Characterization methods for such compounds typically include:

  • X-ray crystallography (using programs like SHELX for structural refinement) ,
  • Spectroscopic techniques (IR, NMR, MS) to confirm functional groups and purity ,
  • Elemental analysis to validate stoichiometry .

Properties

CAS No.

83467-30-5

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate

InChI

InChI=1S/C8H11N3S/c1-6-8(3-4-12-5-9)7(2)11-10-6/h3-4H2,1-2H3,(H,10,11)

InChI Key

SRQPYDHJCVMVPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCSC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester typically involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol with thiocyanic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an inert solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine (TEA) at elevated temperatures.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Amides or esters.

Scientific Research Applications

Thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The pyrazole ring can also interact with various biological receptors, modulating their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate with structurally related thiocyanate and pyrazole derivatives. Key differences arise from substituent effects, molecular weight, and reactivity.

Property 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate 3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole 2-Pyrazolylmethyl Thiocyanate (Hypothetical)
Molecular Formula C₈H₁₁N₃S C₃₀H₂₁N₅O₂S₂ C₅H₅N₃S
Molecular Weight ~181 g/mol 547.65 g/mol ~139 g/mol
Key Functional Groups Pyrazole, thiocyanate Thiadiazole, thiazolidinone, phenyl groups Pyrazole, thiocyanate
Melting Point Not reported 307–308°C ~150–160°C (estimated)
Spectroscopic Features Expected IR: ν(SCN) ~2050–2150 cm⁻¹ IR: ν(CO) 1661.9 cm⁻¹; NMR: δ 7.34–8.41 ppm (Ar-H) IR: ν(SCN) ~2100 cm⁻¹
Reactivity Thiocyanate participates in nucleophilic reactions Thiadiazole/thiazolidinone backbone enables cyclization and metal coordination Similar thiocyanate reactivity
Applications Potential ligand or bioactive molecule Not specified; likely explored for heterocyclic chemistry Model compound for small-molecule studies

Key Findings:

Substituent Effects :

  • The methyl groups on the pyrazole ring in the target compound enhance lipophilicity compared to unsubstituted analogs (e.g., 2-pyrazolylmethyl thiocyanate). This could improve membrane permeability in biological applications.
  • Bulkier substituents (e.g., phenyl groups in ’s compound) increase molecular weight and melting points, reducing solubility in polar solvents .

Thiocyanate Reactivity :

  • The -SCN group in the target compound is less sterically hindered than in ’s thiadiazole derivative, favoring nucleophilic substitution (e.g., with amines or thiols).

Structural Characterization :

  • X-ray crystallography (via SHELX ) is critical for resolving conformational details, such as the orientation of the ethyl-thiocyanate chain relative to the pyrazole plane.

Spectroscopic Signatures :

  • The IR ν(SCN) stretch (~2100 cm⁻¹) is a hallmark for thiocyanates, though exact positions vary with electronic environments .
  • NMR chemical shifts for pyrazole protons (e.g., δ 2.1–2.5 ppm for methyl groups) distinguish substitution patterns.

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